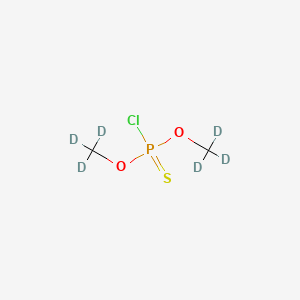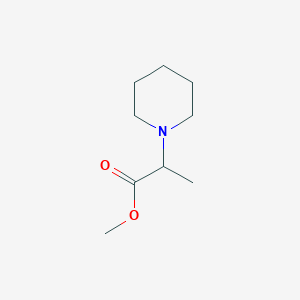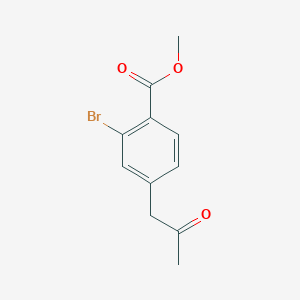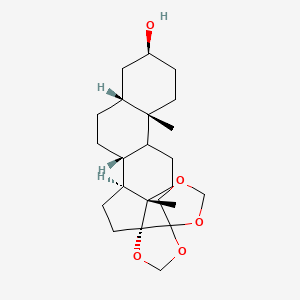
17,20:20,21-Bis(methylenedioxy)-5b-pregnan-3b-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,2020,21-Bis(methylenedioxy)-5β-pregnan-3β-ol: is a biochemical compound with the molecular formula C23H36O5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol involves multiple steps, starting from a suitable steroid precursor. The key steps include the formation of methylenedioxy bridges at the 17,20 and 20,21 positions. This can be achieved through the reaction of the precursor with methylene iodide and a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids at specific positions.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The methylenedioxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methylenedioxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 17,20:20,21-Bis(methylenedioxy)-5α-pregnan-3α-ol
- 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3α-ol
- 17,20:20,21-Bis(methylenedioxy)-5α-pregnan-3β-ol
Uniqueness
What sets 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol apart from similar compounds is its specific stereochemistry and the presence of methylenedioxy groups at the 17,20 and 20,21 positions. These structural features contribute to its unique chemical and biological properties .
Propiedades
Fórmula molecular |
C23H36O5 |
|---|---|
Peso molecular |
392.5 g/mol |
InChI |
InChI=1S/C23H36O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15-19,24H,3-14H2,1-2H3/t15-,16+,17-,18?,19+,20+,21+,22-,23?/m1/s1 |
Clave InChI |
BMASJGTXZQYHKW-VGRYNZERSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


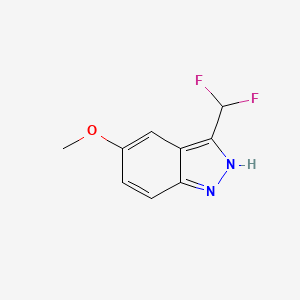
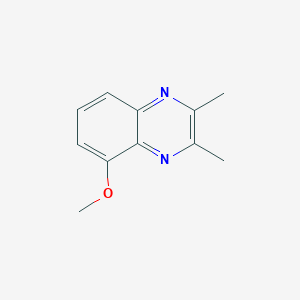
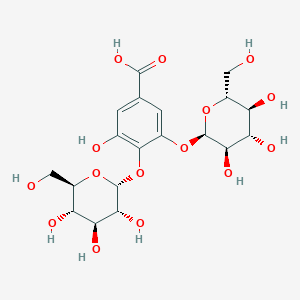

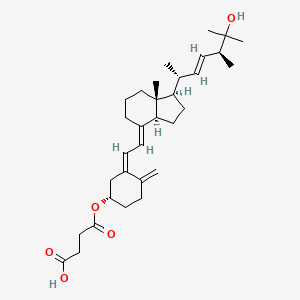
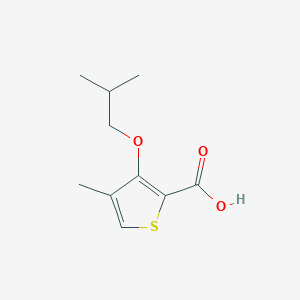
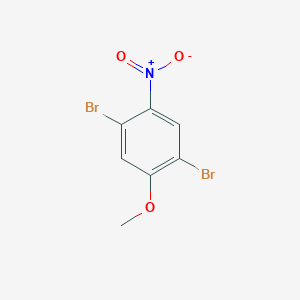
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)

